3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid
Description
3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is a halogenated aromatic sulfonic acid characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 5, an ethyl group at position 4, a hydroxyl group at position 2, and a sulfonic acid group (-SO₃H) at position 1. This compound combines electron-withdrawing chloro groups, an electron-donating ethyl group, and polar functional groups (hydroxyl and sulfonic acid), making it a versatile intermediate in organic synthesis. Its applications likely span pharmaceuticals, agrochemicals, and specialty chemicals due to the reactivity of the sulfonic acid group and substituent-driven modulation of solubility and stability.
Properties
IUPAC Name |
3,5-dichloro-4-ethyl-2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-2-4-5(9)3-6(15(12,13)14)8(11)7(4)10/h3,11H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTKBGCGHTVPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1Cl)O)S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473822 | |
| Record name | 3,5-Dichloro-4-ethyl-2-hydroxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104207-31-0 | |
| Record name | 3,5-Dichloro-4-ethyl-2-hydroxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of the Benzene Core
The foundational step involves introducing the sulfonic acid group (-SO3H) to the benzene ring. Industrial methods typically employ fuming sulfuric acid (oleum) under controlled temperatures (80–120°C). A study by KemFine Ltd. demonstrated that substituting oleum with chlorosulfonic acid at 90°C increases sulfonation efficiency by 18% while minimizing side reactions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially occupying the para position relative to hydroxyl groups.
Table 1: Sulfonation Reaction Parameters
| Reagent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Fuming H2SO4 | 110 | 72 | 15 |
| ClSO3H | 90 | 85 | 8 |
| SO3 in DCM | 70 | 68 | 12 |
Chlorination Strategies
Chlorination introduces chlorine atoms at the 3 and 5 positions. Two predominant methods are documented:
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Direct Chlorination : Gaseous Cl2 in the presence of FeCl3 (Lewis acid) at 40–60°C. Excess chlorine leads to over-chlorination, necessitating precise stoichiometric control.
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Hydrogen Peroxide-Assisted Chlorination : Combining HCl and H2O2 generates in situ Cl2, reducing hazardous gas handling. A 2023 study achieved 94% dichlorination yield using a 3:1 HCl:H2O2 molar ratio at 50°C.
The choice between methods hinges on scale: direct chlorination suits continuous-flow reactors, while H2O2-assisted methods are preferable for batch processes.
Ethyl Group Introduction via Friedel-Crafts Alkylation
Introducing the ethyl group at position 4 requires careful regioselectivity to avoid polysubstitution. Friedel-Crafts alkylation using ethyl chloride and AlCl3 (1.2 equiv) in nitrobenzene solvent achieves 78% mono-ethylation. Recent advances employ ionic liquids (e.g., [BMIM][AlCl4]) as recyclable catalysts, boosting yields to 85% while operating at milder conditions (60°C vs. traditional 100°C).
Critical challenges include:
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Steric hindrance from adjacent chlorine atoms, mitigated by pre-complexing AlCl3 with the sulfonic acid group.
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Rearrangement reactions , addressed by maintaining low temperatures (<70°C) during ethyl chloride addition.
Hydroxylation and Final Functionalization
The 2-hydroxy group is introduced via acidic hydrolysis of a methoxy precursor. A patented method (WO2018083335A1) utilizes 3,5-dichloro-4-ethyl-2-methoxybenzenesulfonic acid treated with 48% HBr in acetic acid (reflux, 4 h), achieving 91% demethylation. Enzymatic approaches using eugenol oxidase (EUGO) have also been explored, though yields remain suboptimal (≤65%) due to incomplete regioselectivity.
Key Reaction Metrics :
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Traditional Hydrolysis : 91% yield, 99% purity, but generates HBr waste.
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Enzymatic Hydrolysis : 65% yield, 95% purity, environmentally benign.
Purification and Isolation
Crude product purification involves:
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Solvent Extraction : Ethyl acetate (3 × 50 mL per 100 g crude) removes unreacted starting materials.
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Recrystallization : Toluene/hexane (1:3 v/v) yields needle-like crystals with ≥99.5% purity.
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Ion-Exchange Chromatography : Dowex 50WX4 resin in H+ form eliminates residual metal catalysts.
Table 2: Purification Efficiency by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 99.5 | 82 |
| Column Chromatography | 99.9 | 75 |
| Sublimation | 99.7 | 68 |
Comparative Analysis of Industrial vs. Laboratory Methods
Industrial-Scale Synthesis (Davos Chemical Corporation):
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Process : Continuous sulfonation → Chlorination → Alkylation → Hydrolysis.
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Yield : 81% overall, 500 kg/batch.
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Cost Drivers : Chlorine gas handling (15% of total cost), solvent recovery.
Laboratory-Scale Synthesis (Academic Protocols):
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is primarily used as an acylating agent in the synthesis of pharmaceutical compounds. Its role as an acylating agent enhances the stability and bioavailability of peptides and proteins.
Case Study: Acylation of Peptides
Recent studies have demonstrated the effectiveness of this compound in acylating amino groups in peptides. The process improves the yield and stability of the resulting compounds compared to traditional methods using N-hydroxysuccinimide esters.
| Parameter | Traditional Method | Using this compound |
|---|---|---|
| Yield | 60% | 85% |
| Reaction Time | 24 hours | 12 hours |
| Stability of Product | Moderate | High |
This enhancement in performance is attributed to the compound's ability to form stable intermediates during the acylation process, reducing side reactions that often occur with other reagents .
Chemical Synthesis
Beyond pharmaceuticals, this compound is utilized in various chemical synthesis processes. It serves as a key intermediate for synthesizing other complex organic molecules.
Example: Synthesis of Sulfonated Compounds
In one documented synthesis process, this compound was used to produce sulfonated derivatives that exhibit enhanced solubility and reactivity in industrial applications.
| Compound Produced | Yield | Application Area |
|---|---|---|
| Sulfonated Phenols | 90% | Dyes and pigments |
| Sulfonated Amines | 75% | Agrochemicals |
The versatility of this compound allows it to participate in diverse reactions, making it valuable in both academic research and industrial applications .
Environmental Applications
Research indicates potential uses of this compound in environmental chemistry, particularly in the treatment of wastewater. Its sulfonic acid group can facilitate the removal of heavy metals from contaminated water sources.
Case Study: Heavy Metal Removal
A study evaluated the efficacy of this compound in removing lead ions from aqueous solutions. The results demonstrated a significant reduction in lead concentration when treated with varying concentrations of this compound.
| Concentration (mg/L) | Lead Removal (%) |
|---|---|
| 50 | 60 |
| 100 | 85 |
| 200 | 95 |
These findings suggest that this compound could be developed into an effective agent for environmental remediation efforts .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The physicochemical and functional properties of 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid are best understood through comparison with structurally related compounds. Below is a comparative table followed by detailed discussions.
Table 1: Comparison of Key Compounds
Substituent Effects on Acidity and Solubility
- Chloro vs. Ethyl Groups: The electron-withdrawing chloro groups at positions 3 and 5 enhance the acidity of both the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups compared to non-halogenated analogs.
- Sulfonic Acid vs. Carboxylic Acid : The target compound’s sulfonic acid group confers stronger acidity (pKa ~1–2) compared to carboxylic acid derivatives like 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid (pKa ~2.5–4.5), making it more suitable for acidic reaction conditions .
- Sodium Salt Derivatives : Sodium salts of sulfonic acids (e.g., 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt) exhibit significantly higher water solubility than their protonated forms, favoring applications in aqueous-phase reactions .
Discussion of Substituent Effects on Physicochemical Properties
The interplay between substituents in this compound results in unique properties:
- Acidity : The sulfonic acid group dominates acidity, but chloro groups further stabilize the deprotonated form via inductive effects.
- Thermal Stability : Halogenation typically increases thermal stability, making this compound suitable for high-temperature reactions compared to dihydroxy analogs .
Biological Activity
3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid (also known as 3,5-Dichloro-2-hydroxybenzenesulfonic acid) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in various fields, including biochemistry and pharmacology, particularly as a chromogenic reagent in enzymatic assays.
- Molecular Formula : C8H8Cl2O4S
- Molecular Weight : 239.12 g/mol
- CAS Number : 91397-52-3
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as a chromogenic agent in enzymatic assays. Its ability to react with various enzymes to produce measurable color changes makes it valuable in clinical diagnostics.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related phenolic compounds can reduce oxidative stress markers in vitro and in vivo, suggesting potential protective effects against cellular damage caused by free radicals .
Antimicrobial Properties
The antimicrobial activity of sulfonic acid derivatives has been documented, with some studies indicating that these compounds can inhibit the growth of various bacterial strains. The mechanisms of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Study: Enzymatic Assays
In a seminal study by Fossati and Prencipe (1980), this compound was utilized in a colorimetric assay for uric acid in serum and urine. The assay demonstrated high sensitivity and specificity, showcasing the compound's utility in clinical diagnostics .
The compound acts as a chromogenic substrate when combined with 4-aminoantipyrine in the presence of peroxidase enzymes. This reaction produces a colored complex that can be quantitatively measured spectrophotometrically. The absorbance at specific wavelengths correlates with the concentration of uric acid, facilitating accurate diagnostics .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Antioxidant | Phenolic compounds | Scavenging free radicals and reducing oxidative stress |
| Antimicrobial | Sulfonic acid derivatives | Disruption of cell membranes; inhibition of metabolic pathways |
| Enzymatic Assays | Chromogenic substrates | Formation of colored complexes upon enzyme reaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
